4-{[(3,5-dimethylphenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one
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Overview
Description
4-{[(3,5-dimethylphenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Scientific Research Applications
4-{[(3,5-dimethylphenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: The compound is used to investigate its effects on various biological pathways and molecular targets.
Industrial Applications: It is explored for its potential use in the synthesis of other valuable compounds and materials.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3,5-dimethylphenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one typically involves the condensation of 7-hydroxy-4-methylcoumarin with 3,5-dimethylphenylamine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetone at elevated temperatures (around 50°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-{[(3,5-dimethylphenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or ethers.
Mechanism of Action
The mechanism of action of 4-{[(3,5-dimethylphenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound.
3,5-dimethylphenylamine: Another precursor used in the synthesis.
Other Chromen-2-one Derivatives: Compounds with similar structures and biological activities.
Uniqueness
4-{[(3,5-dimethylphenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological properties. Its combination of a chromen-2-one core with a 3,5-dimethylphenylamino group makes it a valuable compound for further research and development .
Properties
IUPAC Name |
4-[(3,5-dimethylanilino)methyl]-6-hydroxy-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-11-4-12(2)6-15(5-11)20-10-14-8-19(22)23-18-7-13(3)17(21)9-16(14)18/h4-9,20-21H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARCFTKWIFVQAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=CC(=O)OC3=C2C=C(C(=C3)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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